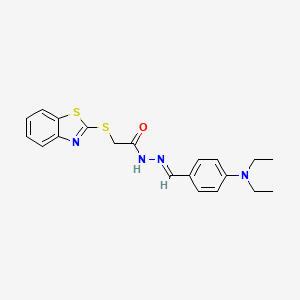![molecular formula C17H15N3O7S B11678910 Methyl 5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11678910.png)
Methyl 5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-ciano-6-[(2-metoxi-2-oxoethyl)sulfanyl]-4-(2-nitrofenil)-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de metilo es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-ciano-6-[(2-metoxi-2-oxoethyl)sulfanyl]-4-(2-nitrofenil)-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de metilo típicamente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación de la estructura principal de la tetrahidropiridina, seguida de la introducción de los grupos ciano, metoxi y nitrofenilo a través de varias reacciones de sustitución. Los reactivos comunes utilizados en estas reacciones incluyen nitrilos, ésteres y tioles, en condiciones como reflujo o hidrogenación catalítica.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde para reducir los residuos y mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-ciano-6-[(2-metoxi-2-oxoethyl)sulfanyl]-4-(2-nitrofenil)-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir los grupos nitro en aminas o para reducir otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos. Las condiciones de reacción pueden variar ampliamente, desde temperatura ambiente hasta altas temperaturas, y pueden requerir disolventes o catalizadores específicos.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos materiales o productos farmacéuticos.
Biología: Su estructura única puede permitirle interactuar con moléculas biológicas de formas específicas, lo que lo convierte en un candidato para el desarrollo de fármacos o como una sonda bioquímica.
Industria: El compuesto podría utilizarse en la producción de materiales avanzados, como polímeros o revestimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo por el cual el 5-ciano-6-[(2-metoxi-2-oxoethyl)sulfanyl]-4-(2-nitrofenil)-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de metilo ejerce sus efectos depende de su aplicación específica. En química medicinal, puede actuar uniéndose a dianas moleculares específicas, como enzimas o receptores, y modulando su actividad. Las vías involucradas podrían incluir la inhibición de la actividad enzimática, la activación de las vías de señalización o la interacción con el ADN o el ARN.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de tetrahidropiridina, como:
- Benzoato de metilo 2-(2-metoxi-2-oxoethyl)
- 3-[(2-Metoxi-2-oxoethyl)tio]propionato de metilo
Unicidad
Lo que distingue al 5-ciano-6-[(2-metoxi-2-oxoethyl)sulfanyl]-4-(2-nitrofenil)-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de metilo es su combinación de grupos funcionales, que le confieren propiedades químicas únicas y aplicaciones potenciales. La presencia de ambos grupos ciano y nitrofenilo, junto con el núcleo de tetrahidropiridina, lo convierte en un compuesto versátil para diversas reacciones químicas y aplicaciones.
Propiedades
Fórmula molecular |
C17H15N3O7S |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
methyl 5-cyano-6-(2-methoxy-2-oxoethyl)sulfanyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C17H15N3O7S/c1-26-12(21)8-28-16-10(7-18)13(14(15(22)19-16)17(23)27-2)9-5-3-4-6-11(9)20(24)25/h3-6,13-14H,8H2,1-2H3,(H,19,22) |
Clave InChI |
SYDMTBUTJSQBKL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11678831.png)
![4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B11678833.png)
![(5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678834.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11678840.png)
![(2Z)-2-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azepane](/img/structure/B11678852.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11678860.png)
![ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11678868.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11678870.png)

![2-(benzimidazol-1-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B11678885.png)
![Diethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11678895.png)
![(5E)-3-(3-nitrophenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678899.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678903.png)
![(5E)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678908.png)
